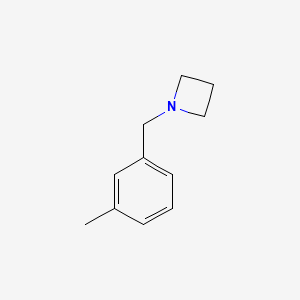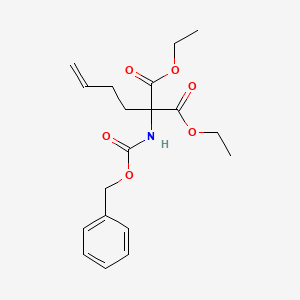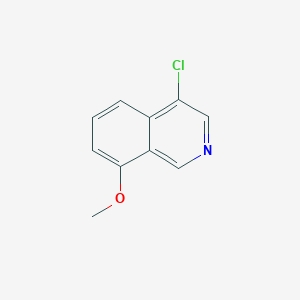
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzylidene moiety, which is further linked to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Piperidine Ring Formation: The benzylidene intermediate is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency, yield, and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the benzylidene moiety can undergo reduction to form the corresponding benzyl derivative.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Substitution: Formation of substituted benzylidene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives.
Hydrolysis: Formation of the free amine.
Applications De Recherche Scientifique
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: Known for its potent cytotoxicity against lung cancer cells.
N’-(2-Bromo-5-methoxybenzylidene)-3-nitrobenzohydrazide: Exhibits antimicrobial and antitubercular activities.
Uniqueness
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine stands out due to its unique combination of a piperidine ring and a Boc protecting group, which enhances its stability and versatility in synthetic applications. Additionally, the presence of both bromine and methoxy groups provides opportunities for diverse chemical modifications and functionalizations.
Propriétés
Formule moléculaire |
C18H24BrNO3 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,11-12H,7-10H2,1-4H3 |
Clé InChI |
GPESABADVNZESO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC2=C(C=CC(=C2)OC)Br)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)







![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)




